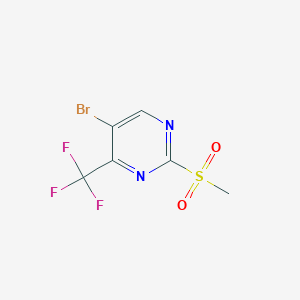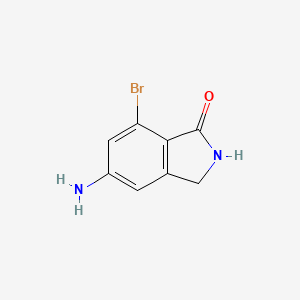
N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride is a chemical compound known for its unique structural properties and reactivity It contains a trifluoromethyl group, which is known for its electron-withdrawing properties, and a pyridine ring, which is a common scaffold in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride typically involves the introduction of the trifluoromethyl group and the formation of the imidoyl chloride. One common method involves the reaction of 6-trifluoromethyl-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydroxylamine to introduce the N-hydroxy group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a role in enhancing the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imidoyl chloride to the corresponding amine.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-3-(trifluoromethyl)-4-pyridinecarboximidamide
- 2-Hydroxy-6-(trifluoromethyl)pyridine
- 6-(trifluoromethyl)pyridine-3-sulfonyl chloride
Uniqueness
N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride is unique due to the presence of both the N-hydroxy and imidoyl chloride functionalities, which provide distinct reactivity and potential for diverse chemical transformations. The trifluoromethyl group also imparts unique electronic properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H4ClF3N2O |
|---|---|
Molecular Weight |
224.57 g/mol |
IUPAC Name |
N-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidoyl chloride |
InChI |
InChI=1S/C7H4ClF3N2O/c8-6(13-14)4-1-2-5(12-3-4)7(9,10)11/h1-3,14H |
InChI Key |
KZCSPPXCJJDKHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=NO)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(Trifluoromethyl)-6-bromobenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13682315.png)





![(1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13682335.png)
